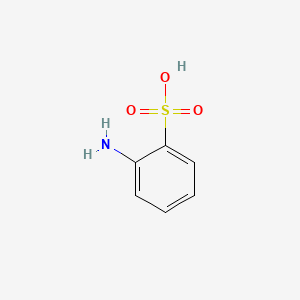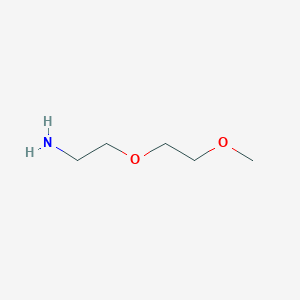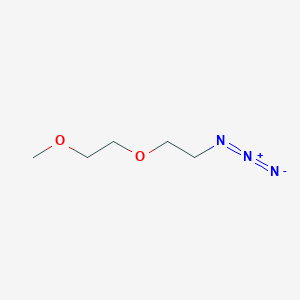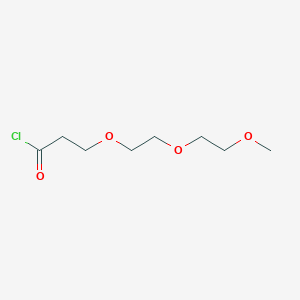
Acide 2-aminobenzènesulfonique
Vue d'ensemble
Description
- L’acide orthanilique est un acide biologique qui joue un rôle dans la dégradation du benzoate et le métabolisme microbien dans divers environnements.
- Structurellement, il se compose d’un cycle benzénique avec un groupe amino (-NH₂) et un groupe acide sulfonique (-SO₃H) attachés à des positions différentes.
- Sa formule chimique est C₆H₇NO₃S , et sa masse molaire est d’environ 173,19 g/mol .
Applications De Recherche Scientifique
Peptide Conformation: Orthanilic acid promotes in peptides, inducing a folded conformation when incorporated into peptide sequences (Xaa-SAₙᵗ-Yaa).
Azo Dyes: It is a structural component of some azo dyes, which unfortunately exhibit poor bacterial degradation.
Cardiac Tension: Studies suggest that orthanilic acid affects cardiac tension.
Mécanisme D'action
- Le mécanisme exact par lequel l’acide orthanilique exerce ses effets reste un domaine de recherche actif.
- Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation.
Analyse Biochimique
Biochemical Properties
2-Aminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This compound interacts with enzymes such as 2,3-dioxygenase, which catalyzes the initial step in its degradation pathway . Additionally, it has been found to affect cardiac tension, indicating its interaction with cardiac proteins .
Cellular Effects
2-Aminobenzenesulfonic acid influences various cellular processes. It has been shown to affect microbial metabolism, promoting the degradation of benzoate and other aromatic compounds . In cardiac cells, it affects tension, suggesting an impact on cellular signaling pathways and muscle contraction . The compound’s role in promoting reverse turn formation in peptides also indicates its influence on protein folding and stability .
Molecular Mechanism
At the molecular level, 2-Aminobenzenesulfonic acid exerts its effects through binding interactions with enzymes and proteins. It promotes reverse turn formation in peptides by inducing robust 11-membered-ring hydrogen-bonding . This interaction stabilizes the folded conformation of peptides, affecting their function and stability. Additionally, the compound’s interaction with 2,3-dioxygenase facilitates its degradation, leading to the formation of intermediates such as 3-sulfocatechol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminobenzenesulfonic acid change over time. The compound is relatively stable, but its degradation can lead to the formation of various intermediates . Long-term studies have shown that it can affect cellular function, particularly in cardiac cells, where it influences tension and contraction . The stability and degradation of the compound are crucial factors in its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Aminobenzenesulfonic acid vary with different dosages in animal models. At low doses, it promotes the degradation of aromatic compounds and affects cardiac tension . At high doses, it can have toxic effects, leading to adverse outcomes in animal models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2-Aminobenzenesulfonic acid is involved in several metabolic pathways, including the degradation of aromatic compounds. The initial step in its degradation involves transport across the cell membrane, followed by deamination and desulfurization . Enzymes such as 2,3-dioxygenase play a crucial role in these pathways, facilitating the breakdown of the compound into intermediates like 3-sulfocatechol .
Transport and Distribution
Within cells and tissues, 2-Aminobenzenesulfonic acid is transported and distributed through specific transporters and binding proteins. The compound’s transport across the cell membrane is facilitated by selective permeability barriers, allowing it to pass through and participate in metabolic processes . Its distribution within tissues affects its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
2-Aminobenzenesulfonic acid’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with enzymes and proteins, influencing its role in biochemical reactions and cellular processes.
Méthodes De Préparation
- L’acide orthanilique peut être synthétisé par diverses voies :
Sulfonation de l’aniline : L’aniline (C₆H₅NH₂) réagit avec l’acide sulfurique (H₂SO₄) pour former de l’acide orthanilique.
Hydrolyse du chlorure de 2-aminobenzènesulfonyle : Le chlorure de 2-aminobenzènesulfonyle (C₆H₅SO₂Cl) subit une hydrolyse pour produire de l’acide orthanilique.
- La production industrielle implique généralement le processus de sulfonation, où l’aniline est traitée avec de l’acide sulfurique concentré .
Analyse Des Réactions Chimiques
- L’acide orthanilique participe à plusieurs réactions :
Oxydation : Il peut être oxydé pour former la sulfone correspondante.
Réduction : La réduction du groupe acide sulfonique donne de l’aniline.
Substitution : L’acide orthanilique peut subir des réactions de substitution électrophile aromatique.
- Les réactifs courants comprennent l’acide nitrique , le peroxyde d’hydrogène et les agents réducteurs .
- Les principaux produits dépendent des conditions de réaction et des substituants présents.
Applications de la recherche scientifique
Conformation des peptides : L’acide orthanilique favorise dans les peptides, induisant une conformation repliée lorsqu’il est incorporé dans des séquences peptidiques (Xaa-SAₙᵗ-Yaa).
Colorants azoïques : C’est un composant structurel de certains colorants azoïques, qui malheureusement présentent une faible biodégradation bactérienne.
Tension cardiaque : Des études suggèrent que l’acide orthanilique affecte la tension cardiaque.
Comparaison Avec Des Composés Similaires
- L’unicité de l’acide orthanilique réside dans sa combinaison d’un cycle aromatique, d’un groupe amino et d’une fonctionnalité acide sulfonique.
- Des composés similaires comprennent l’aniline , l’acide benzènesulfonique et d’autres composés aromatiques sulfonés.
Propriétés
IUPAC Name |
2-aminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHBSMFKQYNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117116-75-3 | |
| Record name | Poly(aniline-2-sulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117116-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1024463 | |
| Record name | Orthanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO] | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orthanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20243 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
88-21-1 | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Orthanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB9JSA4BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
617 °F (decomposes) (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19752 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














